ABTS Radical Cation Scavenging: alpha-Terpinene Classified Among Most Potent Terpenoid Antioxidants
In a systematic structure-activity study of common terpenoids, alpha-terpinene was identified as one of the most promising antioxidants based on TEAC values and percentage scavenging of ABTS•+ radicals, outperforming numerous terpenes lacking conjugated double bonds [1]. The study concluded that the chain-breaking antioxidant activity of terpenes strictly depends on π bonds, with conjugated systems showing markedly higher activity than non-conjugated or saturated analogs [1].
| Evidence Dimension | ABTS•+ radical scavenging activity |
|---|---|
| Target Compound Data | Classified among top-tier antioxidants (α-terpinene, ocimene, pulegone, farnesene) |
| Comparator Or Baseline | Terpenes lacking conjugated double bonds |
| Quantified Difference | Conjugated double bonds confer significantly higher antioxidant activity |
| Conditions | ABTS•+ radical cation spectrophotometric assay |
Why This Matters
Users requiring a terpene with consistently high antioxidant capacity across standard in vitro assays should select alpha-terpinene over structurally similar but less active analogs.
- [1] Wojtunik-Kulesza KA, Cieśla ŁM, Waksmundzka-Hajnos M. Approach to Determination a Structure–Antioxidant Activity Relationship of Selected Common Terpenoids Evaluated by ABTS•+ Radical Cation Assay. Natural Product Communications. 2018;13(3):1934578X1801300308. View Source
